molecular formula C26H34N2O7 B2590294 Thalidomide-O-C8-Boc

Thalidomide-O-C8-Boc

Cat. No. B2590294
M. Wt: 486.6 g/mol
InChI Key: XHFRZVFJJQOBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-O-C8-Boc is a derivative of Thalidomide, primarily used as a Cereblon ligand in the recruitment of CRBN protein. This compound is significant in the formation of PROTACs (Proteolysis Targeting Chimeras), which are used to degrade specific proteins by linking them to an E3 ubiquitin ligase .

Scientific Research Applications

Thalidomide-O-C8-Boc has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Thalidomide-O-C8-Boc involves its binding to the CRBN protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The molecular targets and pathways involved include the degradation of transcription factors like IKZF1 and IKZF3, which are crucial in various cellular processes .

Safety and Hazards

The safety data sheet advises to avoid inhalation of dusts and substance contact . In case of inhalation, it is advised to move the person into fresh air .

Biochemical Analysis

Biochemical Properties

Thalidomide-O-C8-Boc, like Thalidomide, is known to interact with the CRBN protein . This interaction is crucial for the recruitment of CRBN protein, which plays a significant role in various biochemical reactions .

Cellular Effects

Thalidomide, from which this compound is derived, has been observed to induce cell death via upregulation of bone morphogenetic proteins and the Wnt antagonist, Dickkopf1 (Dkk1), resulting in inhibition of Wnt/β-catenin signaling in chicken embryos and human embryo fibroblasts . It is plausible that this compound may have similar effects on cells.

Molecular Mechanism

It is known that Thalidomide and its analogs act as cereblon E3 ligase modulators . Thalidomide also binds to and acts as an antagonist of the androgen receptor . It is possible that this compound may have similar mechanisms of action.

Temporal Effects in Laboratory Settings

For instance, Thalidomide maintenance therapy has been shown to significantly improve progression-free survival in patients with multiple myeloma .

Dosage Effects in Animal Models

Thalidomide, the parent compound, has been used in various dosages in animal models, and its effects have been well-studied .

Metabolic Pathways

Thalidomide, the parent compound, is known to have various biological activities, including inhibition of tumor necrosis factor-a (TNF-a) production, and anti-inflammatory, anti-angiogenic, and cyclooxygenase (COX)-inhibitory activities .

Transport and Distribution

Thalidomide, the parent compound, is known to be administered orally and is distributed throughout the body .

Subcellular Localization

Thalidomide, the parent compound, is known to exert its effects at various cellular and molecular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-C8-Boc involves multiple steps, starting from ThalidomideThe reaction conditions typically involve the use of organic solvents like DMSO (dimethyl sulfoxide) and reagents such as Boc anhydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow synthesis techniques to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-C8-Boc undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups to the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-O-C8-Boc is unique due to its specific structure, which allows it to form PROTACs effectively. This capability makes it a valuable tool in targeted protein degradation, distinguishing it from other Thalidomide derivatives .

properties

IUPAC Name

tert-butyl 9-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxynonanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O7/c1-26(2,3)35-21(30)13-8-6-4-5-7-9-16-34-19-12-10-11-17-22(19)25(33)28(24(17)32)18-14-15-20(29)27-23(18)31/h10-12,18H,4-9,13-16H2,1-3H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFRZVFJJQOBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.